2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8-2-7-11(15)14(13-8)10-5-3-9(12)4-6-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHFUIFTPFUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with methylhydrazine to form an intermediate hydrazone, which then undergoes cyclization to yield the desired dihydropyridazinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have indicated that derivatives of dihydropyridazinones exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth .
- A case study involving related compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibiotics .
-
Anticancer Properties :
- Research has highlighted the anticancer potential of dihydropyridazinone derivatives. The compound has been tested against human cancer cell lines, including breast adenocarcinoma (MCF7), with findings suggesting that it may inhibit cell proliferation .
- Molecular docking studies have been conducted to understand the binding interactions between the compound and cancer-related targets, providing insights into its mechanism of action .
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes associated with inflammatory responses and cancer progression, which could be beneficial in therapeutic contexts .
- In silico studies have been employed to predict the binding affinity of the compound to various targets, revealing its potential as a lead compound for further drug development .
-
Mechanisms of Action :
- The biological activity of 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is attributed to its ability to interact with multiple biological targets. This includes receptor binding that may modulate inflammatory pathways and cellular stress responses .
- Additionally, the compound's antioxidant properties may contribute to its protective effects against oxidative stress, an important factor in various diseases including cancer .
-
Case Studies :
- A study investigating the pharmacological effects of related pyridazinone derivatives found that they exhibited significant activity against specific cancer cell lines, leading to the conclusion that structural modifications can enhance their efficacy .
- Another investigation focused on enzyme inhibition highlighted the compound's potential to serve as a scaffold for developing new drugs targeting metabolic disorders and cancers .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Various Bacteria & Fungi | Turbidimetric Method | Significant inhibition observed |
| Anticancer | MCF7 Cell Line | Sulforhodamine B Assay | Inhibition of cell proliferation noted |
| Enzyme Inhibition | Specific Enzymes | Molecular Docking | Predicted strong binding affinities |
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dihydropyridazinone core can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Pharmacological Comparison of Pyridazinone Derivatives
Structural and Conformational Differences
- Substituent Effects : The 4-bromophenyl group in the target compound increases steric bulk and electron-withdrawing character compared to phenyl or methylphenyl substituents (Table 1). This may enhance receptor binding specificity, as seen in FPR2 agonists .
- Ring Conformation : reports a skew-boat conformation for 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, with a dihedral angle of 53.27° between the phenyl ring and pyridazine plane. Bromine substitution likely alters this angle due to increased planarity .
- Intermolecular Interactions: Hydrogen bonding (N–H···O) and π-π stacking are common in pyridazinone crystals. Bromine’s polarizability may strengthen halogen bonding, as observed in ’s chlorophenyl analogue .
Structure-Activity Relationship (SAR) Insights
- Position 2 : Aromatic substituents (e.g., bromophenyl) improve receptor affinity, while alkyl groups (e.g., ethyl in ) reduce potency .
- Position 6: Methyl or aryl groups enhance metabolic stability. For example, 6-(4-aminophenyl) derivatives are precursors to cardiotonic drugs like levosimendan .
- Hybrid Derivatives: ’s triazole-substituted pyridazinones show antihypertensive activity, indicating that heterocyclic appendages can diversify therapeutic profiles .
Biologische Aktivität
2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its molecular formula is C11H11BrN2O, and it features a bromophenyl group at the 2-position and a methyl group at the 6-position of the dihydropyridazinone core. This structural configuration contributes to its unique chemical properties and potential biological activities.
- Molecular Weight : 267.126 g/mol
- IUPAC Name : 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3-one
- CAS Number : 99853-01-7
Biological Activity
Research indicates that derivatives of pyridazinones, including 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one, exhibit significant biological activities. These activities include antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that compounds within the pyridazinone class can possess antimicrobial properties. The specific interactions of 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one with bacterial membranes or enzymes may contribute to its efficacy against various pathogens.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. The mechanism of action is thought to involve the interaction of its bromophenyl group with specific protein targets, potentially leading to apoptosis in cancer cells.
Case Study: Cytotoxicity Testing
In vitro studies have demonstrated that 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one exhibits cytotoxic effects against several cancer cell lines. The following table summarizes findings from a representative study:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | <10 | Induction of apoptosis via mitochondrial pathway |
| HT29 | <15 | Inhibition of proliferation through cell cycle arrest |
| MCF7 | <12 | Modulation of apoptotic signaling pathways |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes, such as phosphodiesterases (PDEs). PDE inhibition can lead to increased levels of cyclic nucleotides, which play critical roles in various physiological processes.
Research Findings on PDE Inhibition
A study highlighted the structure-activity relationship (SAR) of similar compounds showing that modifications in the bromophenyl group significantly affected PDE inhibitory activity. The following table outlines some related compounds and their respective activities:
| Compound Name | PDE Inhibition Activity (IC50) |
|---|---|
| 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one | TBD |
| 6-Methyl-4-phenyl-4,5-dihydropyridazin-3(2H)-one | >50 µM |
| 6-Methyl-2-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | <30 µM |
The biological activity of 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can be attributed to its ability to interact with various molecular targets:
- Hydrophobic Interactions : The bromophenyl group engages in π-π interactions with aromatic amino acids in proteins.
- Hydrogen Bonding : The dihydropyridazinone core can form hydrogen bonds with active site residues in enzymes or receptors.
- Enzyme Modulation : By inhibiting phosphodiesterases, this compound can alter cyclic nucleotide levels, impacting signaling pathways related to inflammation and cancer progression.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-bromophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one?
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: A combination of techniques is required:
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=S stretch at ~2360 cm⁻¹) .
- NMR spectroscopy :
- ¹H-NMR : Peaks at δ 2.34 (s, CH₃), δ 7.13–7.93 (m, aromatic protons) .
- ¹³C-NMR : Signals at 166.8 ppm (C=S) and 172.8 ppm (C=O) .
Advanced Research Questions
Q. How can researchers evaluate the antihypertensive activity of this compound?
Methodological Answer: Preclinical evaluation involves:
- In vivo models : Use the Tail Cuff method in hypertensive rats to measure systolic/diastolic blood pressure reduction .
- In vitro assays : Test vasorelaxant activity on phenylephrine-precontracted aortic rings (IC₅₀ values in nanomolar range) .
- Dose-response studies : Administer 10–100 mg/kg orally and monitor hemodynamic parameters (e.g., cardiac output, peripheral resistance) .
Table 2: Pharmacological Evaluation Models
| Model | Key Metrics | Reference |
|---|---|---|
| Tail Cuff (Rat) | Blood pressure reduction (%) | |
| Aortic Ring Assay | IC₅₀ (μM) for vasorelaxation |
Q. What structural modifications enhance its biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Substituent effects :
- Bromine at the 4-position increases metabolic stability and target binding .
- Methyl groups on the pyridazine ring improve lipophilicity (logP ~2.5) and bioavailability .
- Advanced derivatives :
- Adding sulfonamide or triazole moieties enhances PDE3/4 inhibitory activity (e.g., nanomolar IC₅₀ for vasodilation) .
Q. How can computational methods (e.g., QSAR) guide derivative design?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) modeling involves:
- Descriptor selection : Use molecular weight, logP, polar surface area, and electronic parameters (HOMO/LUMO) .
- Validation : Cross-validate models with experimental IC₅₀ data from PDE inhibition assays .
- Application : Predict bioactivity of novel derivatives (e.g., substituting bromine with electron-withdrawing groups improves PDE4 affinity) .
Q. What crystallographic data are essential for understanding its molecular interactions?
Methodological Answer: X-ray and Hirshfeld surface analyses provide insights into:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
